molecular formula C12H22O4Zn B1624060 Zinc caproate CAS No. 20779-08-2

Zinc caproate

Cat. No.: B1624060
CAS No.: 20779-08-2
M. Wt: 295.7 g/mol
InChI Key: PKJOUIVGCFHFTK-UHFFFAOYSA-L
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Description

Zinc caproate, also known as zinc hexanoate, is a zinc salt of caproic acid. It is a white crystalline solid with the chemical formula Zn(C₆H₁₁O₂)₂. This compound is known for its antibacterial properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc caproate can be synthesized through the reaction of caproic acid with zinc oxide in anhydrous ethanol. The reaction is typically carried out under solvothermal conditions, which involve heating the reactants in a sealed vessel at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the precipitation method. This involves dissolving zinc nitrate in an alkaline solution and then adding caproic acid. The this compound precipitates out of the solution and is collected by filtration. The product is then dried to obtain the final crystalline form .

Chemical Reactions Analysis

Types of Reactions: Zinc caproate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide and caproic acid.

    Reduction: It can be reduced to zinc metal and caproic acid under specific conditions.

    Substitution: this compound can participate in substitution reactions where the caproate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various organic reagents can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Zinc oxide and caproic acid.

    Reduction: Zinc metal and caproic acid.

    Substitution: Products vary based on the substituent introduced.

Comparison with Similar Compounds

    Zinc caprylate: Another zinc salt of a fatty acid, known for its antifungal properties.

    Zinc laurate: Used as a stabilizer in plastics and as a lubricant in rubber production.

    Zinc stearate: Commonly used as a release agent in the production of rubber and plastics.

Uniqueness of Zinc Caproate: this compound is unique due to its potent antibacterial properties and its ability to disrupt biofilm formation. This makes it particularly valuable in medical and biological research for developing new antibacterial agents .

Properties

IUPAC Name

zinc;hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O2.Zn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJOUIVGCFHFTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174858
Record name Zinc caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20779-08-2
Record name Zinc caproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020779082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc caproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINC CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZW5M35XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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